

An In-depth Technical Guide to Benzyl Hexanoate: Chemical Properties, Structure, and Synthesis

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Compound of Interest

Compound Name: Benzyl hexanoate

Cat. No.: B1584606

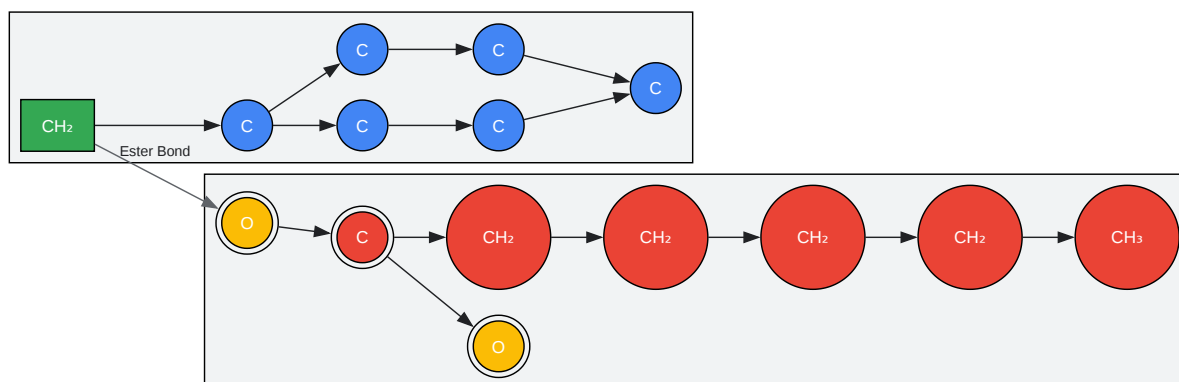
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This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of **benzyl hexanoate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Benzyl hexanoate, also known as benzyl caproate, is an organic compound classified as an ester. It is formed from the condensation of benzyl alcohol and hexanoic acid.^[1] Its chemical structure is characterized by a benzyl group attached to a hexanoate moiety.

IUPAC Name: **benzyl hexanoate**^[1] Synonyms: Benzyl caproate, Hexanoic acid, phenylmethyl ester, Benzyl n-hexanoate^[1] CAS Registry Number: 6938-45-0^[2] Molecular Formula: C₁₃H₁₈O₂^[2] SMILES: CCCCCC(=O)OCC1=CC=CC=C1^[1] InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N^[1]



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Figure 1: Chemical structure of **Benzyl Hexanoate**.

Physicochemical Properties

Benzyl hexanoate is a colorless to pale yellow liquid. It is characterized by a fruity, floral aroma, often described as green, apricot, and jasmine-like.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	206.28 g/mol	[1]
Boiling Point	277.8 °C at 760 mmHg	[3]
Density	0.980 - 0.990 g/cm ³	[1]
Refractive Index	1.480 - 1.490	[1]
Solubility	Insoluble in water; miscible with ethanol and oils.	[3]
Flash Point	> 100 °C	
LogP	3.9	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of **benzyl hexanoate**. While raw spectral data is often proprietary, the types of available spectra and their key features are summarized below.

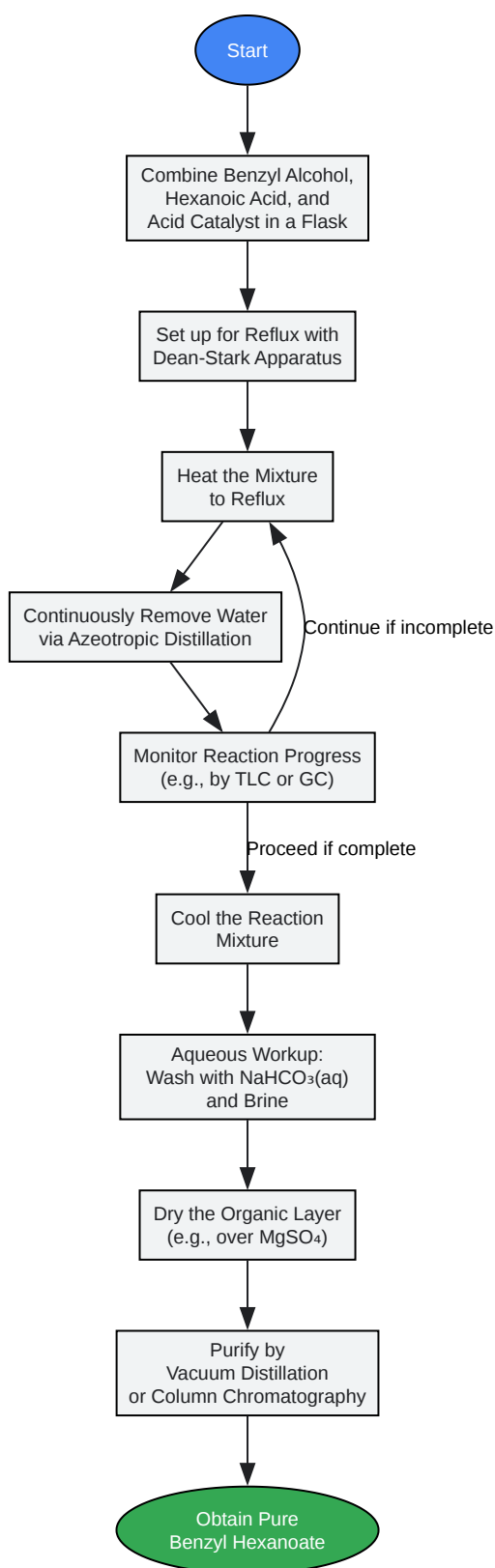
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the hexanoate alkyl chain.
 - ¹³C NMR: Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the hexanoate chain.
- Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1730 cm⁻¹ for the C=O stretching of the ester and around 1150 cm⁻¹ for the C-O stretching of the ester.[3]
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) typically shows a characteristic fragmentation pattern, including a prominent peak at m/z 91 corresponding to the benzyl cation.[3] Electron ionization mass spectra are available in the NIST WebBook. [4]

Spectra for **benzyl hexanoate** are available for viewing on platforms such as SpectraBase, though a subscription may be required for full access.[1]

Experimental Protocols: Synthesis of Benzyl Hexanoate

The primary method for synthesizing **benzyl hexanoate** is through the direct esterification of benzyl alcohol with hexanoic acid. Enzymatic synthesis offers a greener alternative.

This classic method involves the reaction of benzyl alcohol and hexanoic acid in the presence of an acid catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst like a mesoporous zeolite.[5] The reaction is reversible, and to drive it towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.



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Figure 2: General workflow for the direct esterification of benzyl alcohol and hexanoic acid.

General Laboratory Procedure:

- **Reactant Charging:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine equimolar amounts of benzyl alcohol and hexanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene or hexane, is added.
- **Catalyst Addition:** A catalytic amount of a strong acid (e.g., 1-2 mol% of sulfuric acid) or a solid acid catalyst is added to the mixture.
- **Reaction:** The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.
- **Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
- **Drying and Purification:** The organic layer is dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure **benzyl hexanoate**.

Enzymatic synthesis, often employing lipases, is an environmentally friendly alternative that proceeds under milder conditions.^[6] Immobilized lipases, such as *Candida antarctica* lipase B (CaL-B), are particularly effective as they can be easily recovered and reused.^[6]

Key Parameters for Optimization:

- **Enzyme:** *Candida antarctica* lipase B (CaL-B) is a commonly used and efficient catalyst.^[6]
- **Reactant Ratio:** An excess of one reactant, typically the less expensive one, can be used to drive the equilibrium towards the product.

- **Water Removal:** The removal of water is also critical in enzymatic synthesis and can be achieved by applying a vacuum or using molecular sieves.[6]
- **Temperature:** Enzymatic reactions are typically run at moderate temperatures (e.g., 30-60 °C) to maintain enzyme activity.[6]
- **Solvent:** The reaction can be run in a solvent-free system or in a suitable organic solvent.[6]

A study on the optimization of reaction parameters for the enzymatic synthesis of **benzyl hexanoate** using immobilized CaL-B in a solvent-free system reported excellent conversions (>90%).[6]

Applications in Research and Industry

Benzyl hexanoate is primarily used as a flavoring and fragrance agent in the food and cosmetic industries.[1] Its fruity and floral notes make it a valuable component in perfumes and a flavoring agent in various food products. In a research context, it can be used as a standard in analytical chemistry, particularly in the study of flavor and fragrance compositions.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **benzyl hexanoate** is not classified as a hazardous substance.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of **benzyl hexanoate** for scientific and developmental applications. For more detailed information, consulting the cited literature is recommended.

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